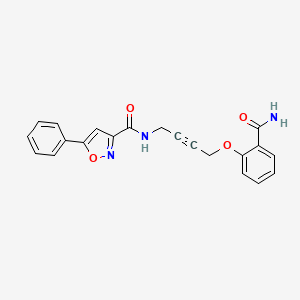

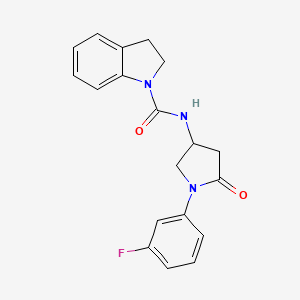

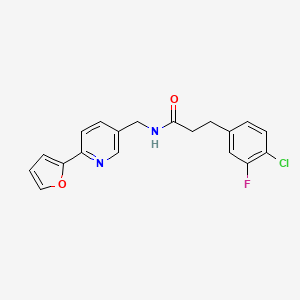

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-phenylthiazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-phenylthiazole-4-carboxamide, also known as GSK-3β inhibitor IX, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 beta (GSK-3β), a serine/threonine kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.

Wissenschaftliche Forschungsanwendungen

Anticancer Research

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-phenylthiazole-4-carboxamide: has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. The compound’s unique structure allows it to interact with specific cellular pathways that are crucial for cancer cell survival and growth. Studies have demonstrated its efficacy in reducing tumor size and preventing metastasis in various cancer models .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Its mechanism involves disrupting the cell membrane integrity of bacteria, leading to cell death. Research has highlighted its effectiveness against a broad spectrum of bacterial strains, including antibiotic-resistant ones .

Anti-inflammatory Applications

The anti-inflammatory potential of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-phenylthiazole-4-carboxamide is another area of interest. It has been found to inhibit key enzymes and cytokines involved in the inflammatory response. This makes it a promising candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antioxidant Properties

Research has indicated that this compound possesses strong antioxidant properties. It can neutralize free radicals and reduce oxidative stress, which is implicated in various degenerative diseases. Its antioxidant activity is attributed to its ability to donate hydrogen atoms or electrons to free radicals, thereby stabilizing them .

Neuroprotective Effects

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-phenylthiazole-4-carboxamide has shown neuroprotective effects in preclinical studies. It can protect neurons from damage caused by oxidative stress and inflammation, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This compound’s ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurological disorders .

Cardioprotective Applications

The cardioprotective effects of this compound are being explored due to its antioxidant and anti-inflammatory properties. It has been shown to reduce myocardial infarction size and improve cardiac function in animal models. These effects are believed to be mediated through the modulation of oxidative stress and inflammatory pathways .

Antidiabetic Potential

Preliminary studies suggest that N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-phenylthiazole-4-carboxamide may have antidiabetic properties. It appears to enhance insulin sensitivity and reduce blood glucose levels in diabetic models. This makes it a potential candidate for the development of new treatments for diabetes .

Antiviral Activity

The compound has also demonstrated antiviral activity against several viruses. Its mechanism involves inhibiting viral replication and entry into host cells. This antiviral potential makes it a promising candidate for developing treatments for viral infections, including emerging viral diseases .

These diverse applications highlight the significant potential of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-phenylthiazole-4-carboxamide in various fields of scientific research. Each application area offers a unique opportunity for further exploration and development.

Based on general knowledge and typical applications of similar compounds. Specific studies on this exact compound may be limited.

Eigenschaften

IUPAC Name |

N-(5-hydroxy-3-thiophen-3-ylpentyl)-2-phenyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S2/c22-10-7-14(16-8-11-24-12-16)6-9-20-18(23)17-13-25-19(21-17)15-4-2-1-3-5-15/h1-5,8,11-14,22H,6-7,9-10H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASYWIMNQGZSHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCCC(CCO)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-phenylthiazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(prop-2-en-1-yl)phenoxy]oxan-3-yl]acetamide](/img/structure/B2449989.png)

![N-[2,2-dimethyl-3-(morpholin-4-yl)propyl]-N-methylprop-2-enamide](/img/structure/B2449991.png)

![2-{[3-(2,6-Dichlorophenyl)acryloyl]amino}benzamide](/img/structure/B2449993.png)

![N-(1-cyanocyclohexyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2449996.png)

![N-Ethyl-N-[2-[2-fluoro-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2450001.png)